molecular formula C12H16O4 B3051927 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 3709-25-9

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3051927
CAS RN: 3709-25-9
M. Wt: 224.25 g/mol
InChI Key: ZFXJTJOKAQLEEY-UHFFFAOYSA-N
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Description

Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with formula C6H8O4 . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .


Synthesis Analysis

The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .


Molecular Structure Analysis

The molecule of Meldrum’s acid has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .


Chemical Reactions Analysis

Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (p Ka 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .


Physical And Chemical Properties Analysis

Meldrum’s acid is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with release of carbon dioxide and acetone . The molar mass is 144.126 g·mol −1 . The melting point is 94 to 95 °C (201 to 203 °F; 367 to 368 K) (decomposes) .

Scientific Research Applications

Catalysis and Synthesis

The self-catalyzed Knoevenagel condensation of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has been investigated, leading to the synthesis of novel derivatives using Meldrum’s acid and formylphenoxyaliphatic acids. These compounds have shown potential in applications such as radical scavenging activity and cytotoxicity against cancer cell lines (Kumar, Prabhu, & Bhuvanesh, 2014).

Crystallography and Molecular Properties

Extensive studies have been done on the crystal structure and molecular properties of derivatives of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Investigations include analysis of intermolecular hydrogen bonding, electrostatic potential maps, and molecular properties using techniques such as single-crystal X-ray diffraction and density functional theory (Low et al., 2002).

Synthesis of Quinoline Derivatives

The condensation of 5-arylidene derivatives with cyclohexanones results in the synthesis of 1,4-diaryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diones. These compounds have been characterized by their IR, UV, and PMR spectra, contributing to the field of heterocyclic chemistry (Strozhev & Lielbriedis, 1993).

Reactions with Secondary Amines

The ring-opening reaction of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines has been explored, leading to diverse cyclic compounds. This research provides insights into the reactivity of the dioxane derivatives and their potential in organic synthesis (Šafár̆ et al., 2000).

Pharmacological Applications

Some derivatives of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione have been identified as potential platelet aggregation inhibitors. This discovery opens up avenues for developing novel therapeutics in the management of thrombotic disorders (El Maatougui et al., 2012).

Mechanism of Action

The compound can easily lose a hydrogen ion from the methylene ( CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .

Safety and Hazards

Meldrum’s acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation . Precautionary measures include washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

As Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity and steric rigidity , future research could focus on exploring new synthetic applications and improving the existing synthesis methods.

properties

IUPAC Name

5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXJTJOKAQLEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCCCC2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344479
Record name 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

3709-25-9
Record name 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A titanium tetrachloride solution (36.0 mL, 36.0 mmol) (1M solution in DCM) was added slowly to a cooled (0° C.) round bottom flask containing dry THF (75 mL). To the resulting yellow slurry was slowly added the 2,2-dimethyl-1,3-dioxane-4,6-dione (2.50 g, 17.0 mmol) (commercially available from Aldrich) and cyclohexanone (1.80 mL, 17.0 mmol) (commercially available from Aldrich) dissolved in THF (25 mL). Pyridine (7.0 mL, 87.0 mmol) was then added and the resulting mixture was allowed to warm to room temperature and stirred overnight. The reaction was then quenched with water (200 mL) and the mixture was extracted with ether (2×300 mL). The combined organic layers were washed with saturated sodium bicarbonate solution (2×150 mL) and brine (1×100 mL) and dried over magnesium sulfate. The filtrate was concentrated, and the residue was recrystallized using ether and hexanes to give 5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.86 g, 48% yield). MS ESI (neg.) m/e: 223.1 (M−H)−.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
36 mL
Type
catalyst
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

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